molecular formula C16H14F3N3O2 B2629962 N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide CAS No. 1210471-79-6

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

Cat. No. B2629962
M. Wt: 337.302
InChI Key: ZTTUYXAHSIFHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide, also known as EPPTB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular signaling pathways. The inhibition of PTPs by EPPTB has been shown to have significant effects on cellular processes, making it a valuable tool for studying various biological phenomena.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves the reaction of ethyl nicotinate with phenylhydrazine to form N~2~-ethyl-N~6~-phenyl-2,6-pyridinedicarboxamide. This intermediate is then reacted with trifluoroacetic anhydride to form N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide.

Starting Materials
Ethyl nicotinate, Phenylhydrazine, Trifluoroacetic anhydride

Reaction
Step 1: Ethyl nicotinate is reacted with phenylhydrazine in the presence of a catalyst to form N~2~-ethyl-N~6~-phenyl-2,6-pyridinedicarboxamide., Step 2: N~2~-ethyl-N~6~-phenyl-2,6-pyridinedicarboxamide is then reacted with trifluoroacetic anhydride in the presence of a base to form N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide.

Mechanism Of Action

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a competitive inhibitor of PTPs, which means that it binds to the active site of the enzyme and prevents its activity. PTPs are involved in the regulation of various cellular processes by dephosphorylating specific proteins. The inhibition of PTPs by N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide leads to an increase in the phosphorylation of these proteins, which can have significant effects on cellular processes.

Biochemical And Physiological Effects

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and migration. The inhibition of PTPs by N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide leads to an increase in the phosphorylation of specific proteins, which can have downstream effects on various signaling pathways. N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of specific PTPs involved in the regulation of inflammatory responses.

Advantages And Limitations For Lab Experiments

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has several advantages as a tool for studying PTPs. It is a potent and specific inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is also relatively easy to synthesize, making it readily available for use in scientific research. However, N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide also has limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has significant potential for future research in various fields. One potential direction is the development of more potent and specific inhibitors of PTPs based on the structure of N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide. Another potential direction is the use of N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide in combination with other drugs to target specific signaling pathways involved in various diseases. Additionally, N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide could be used to study the role of PTPs in various cellular processes in more detail, leading to a better understanding of their function in health and disease.

Scientific Research Applications

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been used extensively in scientific research to study the role of PTPs in various cellular processes. The inhibition of PTPs by N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been shown to have significant effects on cell proliferation, differentiation, and migration. N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has also been used to study the role of PTPs in cancer, diabetes, and other diseases.

properties

IUPAC Name

2-N-ethyl-6-N-phenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-2-20-14(23)12-8-10(16(17,18)19)9-13(22-12)15(24)21-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTUYXAHSIFHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

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